1h-Indazole,6-(2-fluorophenoxy)-3-iodo-
Description
1H-Indazole,6-(2-fluorophenoxy)-3-iodo- is a halogenated indazole derivative with a 2-fluorophenoxy substituent at the 6-position and an iodine atom at the 3-position of the indazole core. Its synthesis involves iodination of 6-(2-fluorophenoxy)-1H-indazole using iodine and potassium hydroxide in DMF, followed by purification via flash chromatography .
Properties
Molecular Formula |
C13H8FIN2O |
|---|---|
Molecular Weight |
354.12 g/mol |
IUPAC Name |
6-(2-fluorophenoxy)-3-iodo-2H-indazole |
InChI |
InChI=1S/C13H8FIN2O/c14-10-3-1-2-4-12(10)18-8-5-6-9-11(7-8)16-17-13(9)15/h1-7H,(H,16,17) |
InChI Key |
OHUXBZONYWTDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC3=NNC(=C3C=C2)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Halogenation
- 1H-Indazole,6-(2-fluorophenoxy)-3-iodo-: Features a 2-fluorophenoxy group (electron-withdrawing) at C6 and iodine (bulky, polarizable) at C3. The iodine atom enhances binding to hydrophobic pockets in target proteins through halogen bonding .
- 4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8): Substitutes fluorine at C4 and iodine at C4.
- 3-Iodo-6-methyl-5-phenylmethoxy-2H-indazole (CAS 918440-11-6) : Combines methyl (electron-donating) and phenylmethoxy groups at C6 and C5, respectively. The lack of fluorine reduces electrophilicity, which may lower kinase inhibition potency compared to fluorinated analogs .
Structure-Activity Relationships (SAR)
- C6 Substituents: Electron-withdrawing groups (e.g., 2-fluorophenoxy, trifluoromethyl) improve kinase inhibition by stabilizing ligand-receptor interactions . Bulky substituents (e.g., tert-butylsulfonyl) enhance selectivity for specific kinases .
Preparation Methods
Iodination at the C-3 Position
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| I₂/KOH | I₂, KOH | DMF | 25 | 1.5 | 85 |
| NIS/K₂CO₃ | NIS, K₂CO₃ | CH₂Cl₂ | 0→25 | 3 | 78 |
| Electrochemical | Allyl iodide, NaI | MeCN | 25 | 6 | 65 |
Protective Group Strategies
The N-1 position of indazole is susceptible to undesired alkylation during iodination. Patent WO200604874A1 advocates for temporary protection using tetrahydropyran (THP) :
Procedure :
-
Protection : Treat 6-(2-fluorophenoxy)-1H-indazole with di-tert-butyldicarbonate (Boc₂O) and DMAP in THF at reflux .
-
Iodination : Subject the Boc-protected intermediate to I₂/KOH in DMF.
-
Deprotection : Acidic hydrolysis (HCl/THF) to regenerate the N–H group.
Outcome : Protection improves iodination yield to 89% by preventing N-alkylation side reactions .
Scalability and Industrial Considerations
The I₂/KOH method is preferred for scale-up due to reagent availability and minimal purification steps. Key parameters include:
-
Solvent Recovery : DMF is distilled under vacuum (60°C, 15 mmHg) and reused.
-
Waste Management : Iodine residues are neutralized with NaHSO₃ before disposal .
-
Process Safety : Exothermic iodination necessitates slow reagent addition and temperature control .
Functionalization and Applications
The 3-iodo substituent enables diversification via cross-coupling:
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 6-(2-fluorophenoxy)-3-iodo-1H-indazole derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with commercially available indazole precursors. Key steps include:
- Halogenation : Introduce iodine at the 3-position via electrophilic substitution or palladium-catalyzed coupling (e.g., Stille or Suzuki-Miyaura reactions) .
- Phenoxy Group Installation : Couple 2-fluorophenol to the indazole core using nucleophilic aromatic substitution or transition-metal catalysis under controlled conditions (e.g., copper-mediated Ullmann coupling) .
- Purification : Column chromatography or recrystallization to isolate the target compound, verified by NMR and mass spectrometry .
Q. How do halogen substituents (fluorine and iodine) influence the physicochemical properties of 6-(2-fluorophenoxy)-3-iodo-1H-indazole?
- Methodological Answer :
- Electron Effects : Fluorine’s electronegativity increases electron-withdrawing character, stabilizing intermediates in substitution reactions. Iodine’s polarizability enhances reactivity in cross-coupling reactions .
- Lipophilicity : Iodine increases molecular weight and lipophilicity (logP), potentially improving membrane permeability. Fluorine can fine-tune solubility via dipole interactions .
- Data Collection : Measure melting points, solubility in organic/aqueous solvents, and partition coefficients (e.g., shake-flask method) to quantify effects .
Q. What analytical techniques are critical for characterizing 6-(2-fluorophenoxy)-3-iodo-1H-indazole?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify substitution patterns. Mass spectrometry (HRMS) confirms molecular weight .
- Purity Assessment : HPLC with UV detection or thin-layer chromatography (TLC) using hexane:ethyl acetate gradients (e.g., Rf ~0.77 in 60:40 ratio) .
- Halogen Analysis : X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) for iodine quantification .
Advanced Research Questions
Q. How can computational methods optimize the regioselectivity of iodine introduction in 3-iodoindazole derivatives?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for iodination .
- Machine Learning : Train models on existing halogenation data to predict optimal catalysts (e.g., Pd/Cu systems) and solvent conditions (e.g., DMF or THF) .
- Validation : Compare computational predictions with experimental yields and selectivity ratios .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of halogenated indazoles?
- Methodological Answer :
- Systematic Variation : Synthesize analogs with fluorine/iodine at alternative positions (e.g., 4-fluoro vs. 6-fluoro) and compare biological activity (e.g., enzyme inhibition assays) .
- Meta-Analysis : Aggregate data from diverse studies (e.g., IC50 values, binding affinities) to identify trends masked in individual datasets .
- Epistemological Framing : Define SAR hypotheses a priori (e.g., steric vs. electronic effects) to guide experimental design and data interpretation .
Q. How can AI-driven experimental design accelerate the discovery of 6-(2-fluorophenoxy)-3-iodo-1H-indazole applications?
- Methodological Answer :
- Virtual Screening : Use docking simulations to prioritize targets (e.g., kinase or GPCR binding) based on indazole scaffold compatibility .
- Automated Workflows : Implement robotic platforms for high-throughput synthesis and screening, integrating real-time analytics (e.g., LC-MS) .
- Feedback Loops : Feed experimental results (e.g., reaction yields, bioactivity) back into AI models to refine predictions .
Key Challenges & Future Directions
- Challenges :
- Future Work :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
